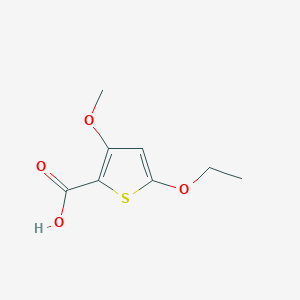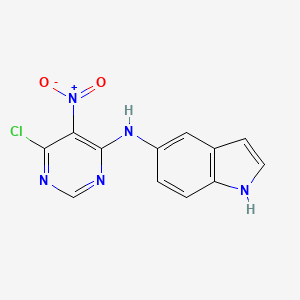
(6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine is a complex organic compound that combines a pyrimidine ring with an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine typically involves multi-step organic reactions. One common approach is to start with the chlorination of a pyrimidine derivative, followed by nitration to introduce the nitro group. The indole moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can produce various substituted pyrimidine-indole compounds.
Aplicaciones Científicas De Investigación
(6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-3-yl)-amine
- (6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-7-yl)-amine
Uniqueness
(6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with an indole moiety makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H8ClN5O2 |
|---|---|
Peso molecular |
289.68 g/mol |
Nombre IUPAC |
N-(6-chloro-5-nitropyrimidin-4-yl)-1H-indol-5-amine |
InChI |
InChI=1S/C12H8ClN5O2/c13-11-10(18(19)20)12(16-6-15-11)17-8-1-2-9-7(5-8)3-4-14-9/h1-6,14H,(H,15,16,17) |
Clave InChI |
LFIIRULWZOBJJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2)C=C1NC3=C(C(=NC=N3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13946527.png)
![2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one](/img/structure/B13946532.png)
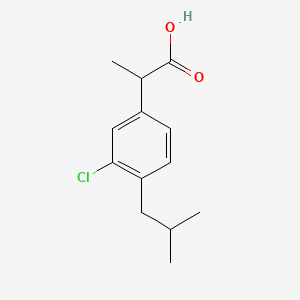
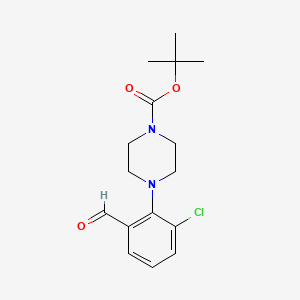
![N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946543.png)
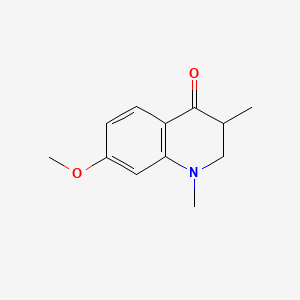
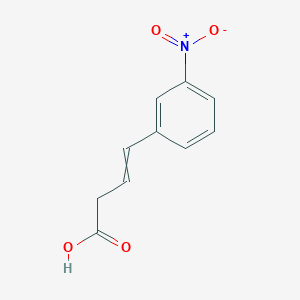
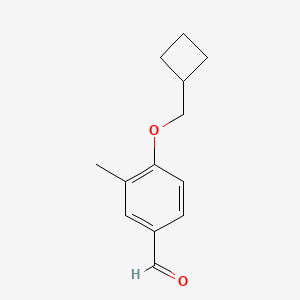
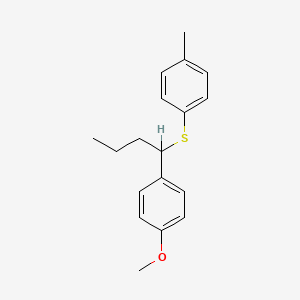
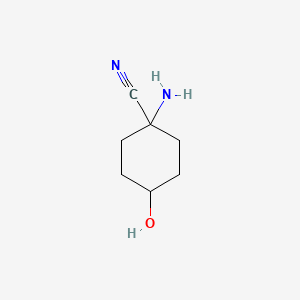
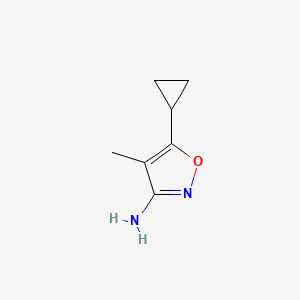

![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
